![molecular formula C22H20ClFN4OS B6489878 6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359218-04-4](/img/structure/B6489878.png)
6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazolo[4,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . Pyrazolo[4,3-d]pyrimidines are known to possess a wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[4,3-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms in the pyrazole ring and two additional nitrogen atoms in the adjacent pyrimidine ring. It also has various substituents attached to this core, including a 4-chlorophenyl group, a 2-fluorophenyl group, and an ethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of its substituents. These could influence properties such as solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Antibacterial Activity
Pyrazolines and their derivatives have demonstrated antibacterial properties . Researchers have explored their effectiveness against bacterial strains, including Gram-positive and Gram-negative species. Investigating the specific antibacterial mechanisms and potential applications of our compound in treating infections would be valuable.
Antifungal Potential
Similar to antibacterial activity, pyrazolines have been studied for their antifungal effects . Our compound could be evaluated against fungal pathogens, such as Candida species or dermatophytes. Understanding its mode of action and spectrum of activity would contribute to antifungal drug development.
Antiparasitic Applications
Given the prevalence of parasitic diseases, compounds with antiparasitic properties are crucial. Pyrazolines have been investigated for their efficacy against parasites . Our compound might be tested against protozoans (e.g., Plasmodium, Trypanosoma) or helminths (e.g., Schistosoma, Ascaris).
Anti-Inflammatory Effects
Inflammation plays a pivotal role in various diseases. Pyrazolines have shown anti-inflammatory potential . Our compound could be assessed for its ability to modulate inflammatory pathways, potentially contributing to novel anti-inflammatory therapies.
Antioxidant Properties
Oxidative stress contributes to cellular damage and disease progression. Pyrazolines have been linked to antioxidant activity . Investigating our compound’s ability to scavenge free radicals and protect cells from oxidative damage would be informative.
Neuroprotective Effects
Considering the compound’s structure, it may interact with neural systems. Assessing its impact on acetylcholinesterase (AchE) activity is crucial. AchE inhibition affects neurotransmission and behavior, making it relevant for neuroprotection .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methyl]-1-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-6-4-5-7-18(16)24)27(21(20)29)12-15-8-10-17(23)11-9-15/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXFXMRSRTXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

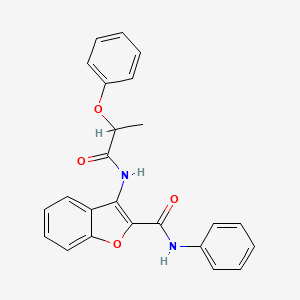
![N-(4-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489806.png)
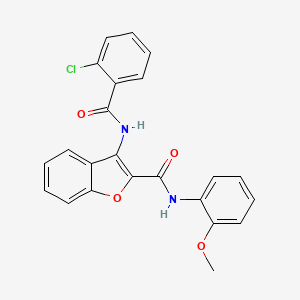
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)
![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)

![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)
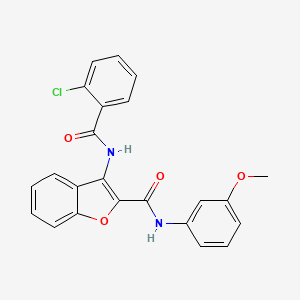
![3-{[1,1'-biphenyl]-4-amido}-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489848.png)
![N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6489851.png)
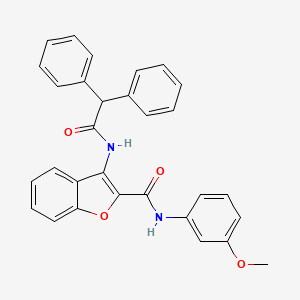
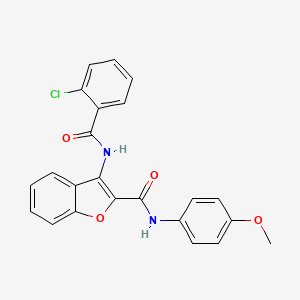

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6489867.png)